molecular formula C22H24N4O3 B2511400 3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2380061-29-8

3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2511400
CAS No.: 2380061-29-8
M. Wt: 392.459
InChI Key: KZXLPMXJMRQBMD-UHFFFAOYSA-N
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Description

3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common approach is to start with the synthesis of the quinazolinone core through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The piperidine and pyridine moieties are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone core or the piperidine and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and molecules with piperidine and pyridine moieties. Examples include:

  • 3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one
  • 2- { [4- (3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole

Uniqueness

What sets 3-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-5-4-10-23-21(16)29-14-17-8-11-25(12-9-17)20(27)13-26-15-24-19-7-3-2-6-18(19)22(26)28/h2-7,10,15,17H,8-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXLPMXJMRQBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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